molecular formula C7H14N2O2S2 B14454022 ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid CAS No. 74518-60-8

({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid

Cat. No.: B14454022
CAS No.: 74518-60-8
M. Wt: 222.3 g/mol
InChI Key: AAZGVNHOFKKLJO-UHFFFAOYSA-N
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Description

({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid: is an organic compound with a complex structure that includes a dimethylamino group, a carbamothioyl group, and a sulfanyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, potentially converting it to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine: In medicine, this compound has potential applications as a drug precursor or as a component in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for therapeutic research.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)propionic acid: Similar structure but with a propionic acid backbone.

    ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness: The uniqueness of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid lies in its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in applications where precise chemical modifications are required.

Properties

CAS No.

74518-60-8

Molecular Formula

C7H14N2O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylcarbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C7H14N2O2S2/c1-9(2)4-3-8-7(12)13-5-6(10)11/h3-5H2,1-2H3,(H,8,12)(H,10,11)

InChI Key

AAZGVNHOFKKLJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=S)SCC(=O)O

Origin of Product

United States

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